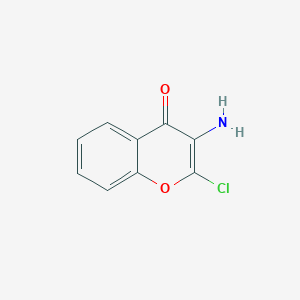

3-Amino-2-chloro-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

61423-66-3 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.60 g/mol |

IUPAC Name |

3-amino-2-chlorochromen-4-one |

InChI |

InChI=1S/C9H6ClNO2/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2 |

InChI Key |

LDBACMZXNMDCJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for Functionalizing the 3 Amino 2 Chloro 4h 1 Benzopyran 4 One Core

Electrophilic and Nucleophilic Reactivity of the Benzopyranone System

The 3-Amino-2-chloro-4H-1-benzopyran-4-one molecule possesses both electrophilic and nucleophilic centers, allowing it to participate in a diverse range of chemical reactions. The electron-withdrawing nature of the carbonyl group and the chlorine atom renders the C2 and C4 positions of the pyranone ring electrophilic and susceptible to nucleophilic attack. Conversely, the amino group at the C3 position and the lone pairs on the pyran oxygen provide nucleophilic character to the molecule.

The amino group can engage in condensation reactions with carbonyl compounds, leading to the formation of imines or other related derivatives. evitachem.com Furthermore, the benzopyranone system can undergo reduction reactions, yielding various products depending on the reducing agent employed. evitachem.com

Functional Group Transformations of the Amino Moiety

The amino group at the 3-position is a key site for derivatization, enabling the introduction of a wide array of functional groups. Standard organic transformations can be employed to modify this moiety. For instance, the amino group can be acylated, alkylated, or sulfonylated to introduce new substituents and modulate the electronic and steric properties of the molecule.

One common strategy involves the diazotization of the amino group, followed by coupling reactions. This approach is particularly useful in the synthesis of azo dyes. For example, the diazonium salt of a related compound, 3-amino-4H-thieno[3,4-c] evitachem.combenzopyran-4-one, has been successfully coupled with 2-tert-butyl-4-methoxyphenol (B74144) to synthesize a novel trisazo dye. nih.govresearchgate.net This highlights the potential of the amino group on the benzopyranone core to serve as a handle for constructing larger, more complex molecules.

Halogen-Directed Reactivity and Substitution Reactions

The chlorine atom at the 2-position significantly influences the reactivity of the benzopyranone core and serves as a valuable leaving group in nucleophilic substitution reactions. evitachem.com This allows for the introduction of various nucleophiles at this position, providing a straightforward method for skeletal diversification. The reactivity of this chloro group is a key feature in the synthesis of numerous derivatives. More than a quarter of all FDA-approved drugs containing chlorine feature the element as a substituent on a heterocyclic ring, underscoring the importance of this functional group in medicinal chemistry. nih.gov

The introduction of the chlorine atom itself is typically achieved through the use of standard chlorinating agents like thionyl chloride or phosphorus oxychloride during the synthesis of the benzopyranone core. evitachem.com

Strategies for Alkyl and Ester Derivatization

Alkylation and esterification reactions provide further avenues for modifying the this compound scaffold. Alkylation can occur at the amino group, as previously mentioned, or potentially at other nucleophilic sites within the molecule under specific reaction conditions.

Ester derivatization can be achieved through various synthetic routes. For instance, the hydroxyl group of a related benzopyran-4-one derivative has been utilized to form ester linkages. nih.gov While direct esterification of the amino group is less common, it can be accomplished through multi-step sequences. A more general approach to introducing ester functionalities involves the use of derivatizing agents. For example, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) has been used for the precolumn derivatization of amino acids to form ester derivatives for chromatographic analysis. nih.gov

Expansion of the Benzopyranone Core through Coupling Reactions

The inherent reactivity of this compound makes it an excellent starting material for the construction of more complex fused and hybrid ring systems through various coupling reactions.

Synthesis of Hybrid and Fused Ring Systems (e.g., Benzopyrano-pyrimidines, Trisazo dyes)

The fusion of the benzopyranone core with other heterocyclic systems can lead to novel compounds with potentially interesting biological activities. A prominent example is the synthesis of benzopyrano-pyrimidine derivatives. These can be prepared through a one-pot, three-component reaction involving salicylaldehyde, malononitrile, and a suitable amine, often catalyzed by an acid such as p-toluenesulfonic acid. mdpi.com This approach offers an efficient and environmentally friendly route to a diverse range of benzopyrano-pyrimidines. mdpi.comresearchgate.net Another strategy involves a Sonogashira coupling, condensation, and cycloaddition sequence starting from an iodochromone, an alkyne, and an amidine to generate the benzopyrano[4,3-d]pyrimidine scaffold. nih.gov

The synthesis of trisazo dyes represents another significant application of expanding the benzopyranone core. As mentioned earlier, the diazotized amino group can be coupled with various aromatic compounds to generate these complex dye molecules. nih.govresearchgate.net Historical methods for creating trisazo dyes for cotton involved the diazotization of an amino azo compound and subsequent coupling reactions. google.com

Reactions with Nitrogenous Nucleophiles

The reaction of the this compound system with various nitrogenous nucleophiles is a powerful tool for creating diverse molecular structures. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

The amino group on the benzopyranone core can undergo exchange reactions with other amines. scispace.com For example, reactions with aliphatic amines can lead to the formation of enamines. beilstein-journals.orgnih.gov The interaction with dinucleophiles, such as hydrazines, can result in recyclization and the formation of new heterocyclic rings, including pyrazolones. beilstein-journals.orgnih.gov The reaction with primary amines can form imines through condensation. youtube.com These reactions demonstrate the versatility of the benzopyranone system in reacting with a wide range of nitrogen-containing reagents to produce a variety of heterocyclic products.

| Reagent Class | Product Type |

| Carbonyl Compounds | Imines |

| Reducing Agents | Amines/Alcohols |

| Diazotizing Agents | Diazonium Salts |

| Nucleophiles | Substituted Benzopyranones |

| Amines | Enamines, Imines |

| Hydrazines | Pyrazolones |

Biological Activity and Mechanistic Insights of 3 Amino 2 Chloro 4h 1 Benzopyran 4 One Analogues in Vitro Studies

Anticancer and Antiproliferative Activities of Amino- and Chloro-Benzopyranone Derivatives

Benzopyran-4-one derivatives have been a significant area of interest in the development of novel anticancer agents. nih.gov The structural diversity of these compounds allows for a broad range of interactions with biological targets, leading to various mechanisms of anticancer action. nih.gov

In Vitro Cytotoxicity Assessments against Cancer Cell Lines (e.g., MCF-7, L1210, HepG2, HCT-116, Hs578T)

The anticancer potential of benzopyran-4-one derivatives is often first evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays measure the concentration of a compound required to inhibit the growth of or kill cancer cells.

For instance, a series of new coumarin-based benzopyranone derivatives were tested against human lung carcinoma (A549) and normal lung (LL47) cell lines. nih.gov The results, summarized in the table below, indicate that these compounds exhibit cytotoxic effects, with some showing selectivity for cancer cells over normal cells. nih.gov

| Compound | Cell Line | LD50 (µM) after 48h |

| Diethylaminoethoxy derivative (5) | A549 | 7.08 |

| Diethylaminoethoxy derivative (5) | LL47 | 16.7 |

| Dimethylaminoethoxy derivative (6) | A549 | 5.0 |

| Dimethylaminoethoxy derivative (6) | LL47 | 20.4 |

| Morpholinoethoxy derivative (7) | A549 | 34.2 |

| Morpholinoethoxy derivative (7) | LL47 | 34.6 |

| Piperidinylethoxy derivative (8) | A549 | 8.33 |

| Piperidinylethoxy derivative (8) | LL47 | 15.4 |

| Pyrrolidinylethoxyl derivative (9) | A549 | 5.83 |

| Pyrrolidinylethoxyl derivative (9) | LL47 | 8.75 |

Similarly, hybrid compounds fusing benzopyran-4-one with isoxazole (B147169) have demonstrated significant antiproliferative activities against a panel of six human cancer cell lines, including breast (MDA-MB-231), prostate (PC-3, DU-145), leukemia (CCRF-CEM), ovarian (SKOV-3), and renal carcinoma (iSLK) cell lines. nih.gov Notably, some of these compounds displayed IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cells while being less toxic to normal cell lines. nih.gov

Furthermore, 4-aminoquinoline (B48711) derivatives, which share structural similarities with the amino-benzopyranone core, have also been evaluated for their cytotoxic effects on human breast cancer cell lines MCF-7 and MDA-MB-468. nih.gov Several of these compounds showed significant cytotoxicity, with some exhibiting greater potency than the established drug chloroquine. nih.gov

Mechanistic Pathways of Cell Inhibition: Apoptosis Induction and Cell Cycle Arrest (e.g., G2/M phase)

Benzopyranone derivatives often exert their anticancer effects by inducing programmed cell death, known as apoptosis, and by halting the cell division cycle at specific checkpoints.

A novel benzopyrane derivative, SIMR1281, was found to inhibit the proliferation of various cancer cells by inducing DNA damage, which in turn leads to perturbations in the cell cycle and ultimately apoptosis. nih.gov The induction of apoptosis by another synthetic anti-cancer agent, DW2282, in promyelocytic leukemia (HL-60) cells was associated with DNA fragmentation and the appearance of apoptotic characteristics. nih.gov

Flow cytometric analysis has been instrumental in elucidating the impact of these compounds on the cell cycle. For example, treatment of HL-60 cells with DW2282 resulted in an arrest at the G2/M phase of the cell cycle. nih.gov This G2/M arrest was accompanied by a decrease in the levels of cdc2, a key protein for progression through this phase. nih.gov Similarly, a benz[f]indole-4,9-dione analog, SME-6, induced G2/M cell cycle arrest in human lung cancer cells (A549). nih.gov This cell cycle arrest is a common mechanism for many microtubule-targeting agents, as it disrupts the formation of the mitotic spindle required for cell division. nih.gov

The apoptotic process induced by these compounds often involves the modulation of key regulatory proteins. Treatment with DW2282 led to decreased levels of the anti-apoptotic protein Bcl-2 and activation of caspase-3, a crucial executioner caspase in the apoptotic cascade. nih.gov

Targeted Enzyme Inhibition by Benzopyranones (e.g., Aromatase, Topoisomerase II, MAP-kinase kinase, EGF Receptor Tyrosine Kinase)

The anticancer activity of benzopyranone analogues can also be attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Topoisomerase II: Some coumarin (B35378) derivatives, which are structurally related to benzopyranones, have been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. researchgate.net

MAP-kinase kinase (MEK) and EGF Receptor Tyrosine Kinase: The Ras/ERK and PI3K/Akt pathways are critical signaling cascades that promote cell proliferation and survival. A novel benzopyrane derivative, SIMR1281, was found to inactivate these pathways. nih.gov Dual inhibitors of EGFR and erbB2, another receptor tyrosine kinase, have shown to block the activation of downstream effectors like Erk1/2 and AKT. nih.gov Genistein, an isoflavone (B191592) with a benzopyran structure, and its derivatives are known inhibitors of EGFR protein tyrosine kinases. nih.gov

Other Kinases: Substituted benzopyran analogs have demonstrated inhibitory activity against various protein kinases. nih.gov For instance, certain 4-oxo-4H-1-benzopyran derivatives have shown inhibitory activity against Src kinase. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in adipocyte differentiation and glucose homeostasis. mybiosource.com Interestingly, it has also emerged as a potential therapeutic target in cancer. nih.gov

A series of benzopyran derivatives have been synthesized and evaluated for their ability to act as agonists for both PPARα and PPARγ. nih.govnih.gov Several of these compounds exhibited significant agonist activities. nih.gov For example, compounds 7b, 8b, 8e, and 8h were identified as excellent full PPARγ agonists, with potencies much stronger than the reference compound rosiglitazone. nih.gov The activation of PPARγ can lead to the inhibition of cancer cell growth, migration, and invasion. nih.gov The antitumor effects of PPARγ are mediated through various mechanisms, including the induction of apoptosis via the B-cell lymphoma 2 (Bcl-2) pathway and modulation of the PI3K/Akt signaling pathway. nih.gov

It is worth noting that both activation and inhibition of PPARγ are being explored for therapeutic purposes. While agonists show promise in cancer treatment, a decrease in PPARγ activity has been linked to improved insulin (B600854) sensitivity. google.comnih.gov

Inhibition of Tubulin Dynamics

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com Inhibition of tubulin polymerization is a well-established strategy for cancer therapy. nih.gov

Several benzosuberene analogues, which share structural similarities with certain benzopyranone derivatives, have been identified as potent inhibitors of tubulin assembly. nih.gov These compounds bind to the colchicine (B1669291) site on the β-subunit of tubulin, disrupting microtubule dynamics and leading to mitotic arrest in the G2/M phase. nih.govnih.gov For example, a 6-amino benzosuberene analogue was found to be a strong inhibitor of tubulin polymerization with an IC50 of 1.2 µM. nih.gov

The inhibition of tubulin polymerization by these compounds often correlates with their antiproliferative activity. mdpi.com For instance, a p-toluidino derivative of a triazolopyrimidine was a potent inhibitor of tubulin polymerization (IC50: 0.45 µM) and strongly inhibited the binding of colchicine to tubulin. mdpi.com

Antimicrobial and Antifungal Efficacy of Benzopyranone Derivatives

In addition to their anticancer properties, benzopyranone derivatives have also demonstrated significant antimicrobial and antifungal activities. nih.gov

Furochromone derivatives, a class of compounds containing the benzopyranone core, are known for a wide range of biological activities, including antimicrobial effects. nih.gov A study on new furochromone derivatives revealed that several compounds exhibited potent antimicrobial activity against both Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli) and Gram-positive bacteria (Streptococcus pyogenes, Staphylococcus aureus), with some showing efficacy comparable to the antibiotic cefotaxime (B1668864) sodium. nih.gov

The mechanism of antimicrobial action for some benzopyrones involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Natural antibiotics like novobiocin (B609625) and clorobiocin, which are aminobenzopyrones, competitively inhibit the ATP-binding site on the GyrB subunit of DNA gyrase. nih.gov

Furthermore, benzothiazole (B30560) derivatives containing an azomethine linkage, which can be conceptually related to substituted amino-benzopyranones, have shown promising antimicrobial activity. pharmacophorejournal.com In one study, a compound with a 4-dimethylamino group on the aromatic ring demonstrated significant antimicrobial effects, highlighting the importance of specific substitutions for activity. pharmacophorejournal.com

The antifungal activity of these compounds has also been noted. For example, a benzothiazole derivative with a 4-hydroxy group showed increased activity against Candida albicans, while a derivative with a 4-chloro group was more active against Aspergillus niger. pharmacophorejournal.com

Antibacterial Activity (e.g., against B. subtilis, S. aureus, E. coli, V. cholerae)

Derivatives of benzopyran-4-one have shown notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. For instance, certain aurone (B1235358) derivatives, which share structural similarities, have been identified as active antimicrobial agents. mdpi.com In screening studies, these compounds demonstrated inhibitory effects against representative bacterial species. mdpi.com

Specifically, newly synthesized 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives have been evaluated for their in vitro antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus. biointerfaceresearch.com The results indicated significant antimicrobial activity, with the power of this activity potentially linked to the presence of the 1,2,4-triazine and 1,2-diazepine rings. biointerfaceresearch.com Similarly, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives exhibited moderate activity against E. coli. nih.gov Other studies have reported that fluorinated and chlorinated 1,3,4-thiadiazol-2-amine derivatives showed good inhibitory effects against S. aureus and B. subtilis. nih.gov

The table below summarizes the antibacterial activity of selected benzopyranone analogues and related heterocyclic compounds against various bacterial strains.

| Compound Class | Bacterial Strain | Activity Noted | Source |

|---|---|---|---|

| Acetamidoaurones | B. subtilis | Active | mdpi.com |

| Acetamidoaurones | S. aureus | Active | mdpi.com |

| Acetamidoaurones | E. coli | Active | mdpi.com |

| 1,2,4-Triazine derivative (Compound 3) | E. coli | Significant Activity (MIC reported) | biointerfaceresearch.com |

| 1,2,4-Triazine derivative (Compound 3) | S. aureus | Significant Activity (MIC reported) | biointerfaceresearch.com |

| 1,2-Diazepine derivative (Compound 4) | E. coli | Significant Activity (MIC reported) | biointerfaceresearch.com |

| 1,2-Diazepine derivative (Compound 4) | S. aureus | Significant Activity (MIC reported) | biointerfaceresearch.com |

| Chlorinated 1,3,4-thiadiazol-2-amine | S. aureus | Good Inhibition (MIC: 20–28 µg/mL) | nih.gov |

| Chlorinated 1,3,4-thiadiazol-2-amine | B. subtilis | Good Inhibition (MIC: 20–28 µg/mL) | nih.gov |

Antifungal Activity (e.g., against C. neoformans, Aspergillus flavus, Acremonium strictum, Penicillium expansum, phytopathogenic fungi)

The antifungal potential of benzopyranone-related structures has also been investigated. A study on 3-phenyl-2H-benzoxazine-2,4(3H)-diones, evaluated against five strains of potentially pathogenic fungi, including Aspergillus fumigatus and Candida albicans, found that antifungal activity increased with higher electron-accepting ability of substituents on the phenyl ring and with greater lipophilicity. nih.gov Other research into 2-amino-1,3,4-thiadiazole derivatives showed antifungal activity against Aspergillus niger and Candida albicans. nih.gov Furthermore, certain acetamidoaurone derivatives have displayed activity against C. albicans. mdpi.com

Inhibition of Bacterial DNA Gyrase B

Bacterial DNA gyrase, a type IIA topoisomerase, is an essential enzyme for bacterial survival and a validated target for developing new antibiotics. nih.gov This enzyme is composed of two GyrA subunits and two GyrB subunits; the GyrB subunit possesses ATPase activity. nih.gov Some benzopyranone analogues and other compounds act as competitive inhibitors of the ATPase function of bacterial DNA gyrase. nih.gov For example, benzothiazole-based inhibitors have shown potent inhibition of E. coli DNA gyrase. nih.gov The mechanism involves competing with ATP for its binding site on the GyrB subunit. nih.gov Studies on gallate derivatives have also demonstrated potent, ATP-competitive inhibition of bacterial DNA gyrase. nih.gov

Antimycobacterial Activity and Molecular Target Identification (e.g., Enoyl Acyl Carrier Protein Reductase)

Enoyl-Acyl Carrier Protein Reductase (ENR) is a crucial enzyme in the bacterial fatty acid biosynthesis pathway, making it an attractive target for narrow-spectrum antibacterial drugs. nih.gov The bacterial ENR's sequence and structure are distinctly different from those of mammalian fatty acid synthesis enzymes. nih.gov High-throughput screening has identified inhibitors of E. coli ENR. nih.gov One such class of inhibitors, thiopyridines, was found to inhibit purified ENR and suppress the growth of Staphylococcus aureus and Bacillus subtilis. nih.gov The antibacterial effect of these compounds is linked to the inhibition of fatty acid biosynthesis. nih.gov

Anti-inflammatory and Immunomodulating Properties of Benzopyranone Derivatives

Benzopyran-4-one derivatives have been recognized for their anti-inflammatory and immunomodulating actions. google.com Research has focused on synthesizing and evaluating these compounds for their potential to treat inflammatory conditions.

In Vitro Anti-inflammatory Activity

Numerous studies have synthesized and tested benzopyran-4-one derivatives for their anti-inflammatory effects in vitro. A series of 3,6-di-substituted-7-hydroxy-2-methyl-4H-1-benzopyran-4-one derivatives were synthesized and evaluated, with several compounds, particularly those featuring imidazole (B134444) and pyrazole (B372694) links, showing significant anti-inflammatory activity. researchgate.net For example, Imidazole linked benzopyran-4-one derivatives (compounds 7g and 7k) showed noteworthy activity with IC50 values of 17.52 µM and 19.68 µM, respectively, comparable to the standard drug Diclofenac (IC50 = 16.23 µM). researchgate.net Similarly, other research has focused on synthesizing furosalicylic acids and furobenzoxazines, with some compounds showing activity comparable to Diclofenac. nih.gov

The table below presents in vitro anti-inflammatory data for selected benzopyranone derivatives.

| Compound Derivative | Assay | Result (IC50 in µM) | Standard Drug (IC50 in µM) | Source |

|---|---|---|---|---|

| Imidazole linked benzopyran-4-one (7g) | In Vitro Anti-inflammatory | 17.52 | Diclofenac (16.23) | researchgate.net |

| Imidazole linked benzopyran-4-one (7k) | In Vitro Anti-inflammatory | 19.68 | Diclofenac (16.23) | researchgate.net |

| Pyrazole linked benzopyran-4-one (7s) | In Vitro Anti-inflammatory | 23.14 | Diclofenac (16.23) | researchgate.net |

| Benzofuran (B130515)/Benzopyran-4-one (Compound 2) | COX-2 Inhibition | 8.0 | Indomethacin (7.4) | researchgate.net |

| Benzofuran/Benzopyran-4-one (Compound 2) | COX-1 Inhibition | 12.0 | N/A | researchgate.net |

Molecular Mechanisms of Anti-inflammatory Action (e.g., TNF-α modulation, Eicosanoids Generating Enzyme Inhibition)

The anti-inflammatory effects of benzopyranone derivatives are attributed to several molecular mechanisms, primarily the modulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the inhibition of enzymes involved in the synthesis of eicosanoids.

TNF-α Modulation: TNF-α is a key cytokine in the inflammatory cascade. researchgate.net The mechanism of action for many anti-inflammatory drugs involves the neutralization of TNF-α. nih.gov Research on benzopyran-4-one derivatives has demonstrated their ability to modulate TNF-α. For example, the most active compounds from one study were further tested using a TNF-α ELISA-based assay, which confirmed their inhibitory effect on this cytokine. researchgate.net Compound 7g, an imidazole-linked derivative, showed potent TNF-α inhibition with an IC50 of 13.5 µM, which was comparable to the standard infliximab (B1170848) (IC50 = 12.9 µM). researchgate.net

Eicosanoids Generating Enzyme Inhibition: Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are potent pro-inflammatory mediators produced via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. uni.lunih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, thereby blocking the synthesis of prostaglandins. ijariit.com Benzopyranone derivatives have been shown to follow this mechanism. nih.govijariit.com Molecular docking studies have revealed that these compounds can effectively bind to the active site of the COX-2 enzyme. nih.govresearchgate.net By inhibiting COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins like PGE2, which contributes significantly to their anti-inflammatory action. nih.govnih.gov

Other Significant Biological Activities

α-Glucosidase Inhibition and Antioxidant Activity

Chromone (B188151) derivatives are recognized for their potential to modulate oxidative stress and carbohydrate metabolism. Oxidative stress, resulting from an overabundance of free radicals, is implicated in the development of chronic diseases like type 2 diabetes. Antioxidants can neutralize these free radicals, while α-glucosidase inhibitors play a crucial role in managing type 2 diabetes by slowing down carbohydrate digestion and absorption, thus mitigating post-meal blood glucose spikes. mdpi.comresearchgate.netnih.gov

Research into chromone derivatives isolated from the marine fungus Penicillium thomii has demonstrated notable α-glucosidase inhibitory activity. mdpi.comnih.gov A study on various penithochromones, a type of chromone derivative, revealed that several compounds exhibited significant inhibition of α-glucosidase. mdpi.comnih.gov For instance, certain chromone derivatives showed IC₅₀ values for α-glucosidase inhibition that, while in the micromolar range, were more potent than the standard drug acarbose (B1664774) in molar terms. mdpi.com

The structural features of these chromone derivatives, particularly the nature and position of substituents on the chromone core, are critical for their inhibitory action. mdpi.com Computational studies on chromenone derivatives have suggested that the polarizability and the presence of hydrogen bond donor/acceptor groups are important for their α-glucosidase inhibitory activity. eurekaselect.com

In addition to enzyme inhibition, a number of chromone derivatives have been identified as potent antioxidants. nih.govarkat-usa.org Their ability to scavenge free radicals makes them promising candidates for mitigating oxidative stress-related conditions. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Chromone Derivatives

| Compound | Source | IC₅₀ (µM) |

|---|---|---|

| Penithochromone A | Penicillium thomii | 268 |

| Penithochromone C | Penicillium thomii | 688 |

| Compound 6 | Penicillium thomii | >1017 |

| Compound 7 | Penicillium thomii | >1017 |

| Compound 8 | Penicillium thomii | >1017 |

| Compound 9 | Penicillium thomii | >1017 |

| Compound 10 | Penicillium thomii | >1017 |

| Acarbose (Control) | - | 1300 |

This table is interactive. You can sort and filter the data.

Serotonergic and Dopaminergic Receptor Ligand Activity (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂ Receptors)

Disturbances in dopaminergic and serotonergic neurotransmission are central to the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. eurekaselect.comnih.gov Consequently, ligands that can modulate dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) receptors are of significant therapeutic interest. eurekaselect.comnih.govnih.gov

A study on a series of 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives, which are structurally related to the compound of interest, assessed their binding affinities for 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors. The findings revealed that modifications to the benzopyran structure could yield compounds with high affinity and selectivity for these receptors. arkat-usa.org

For example, two compounds from the study, designated as 1f and 2b , were identified as potent and selective 5-HT₂ₐ receptor ligands. Another compound, 1g , demonstrated high affinity for both 5-HT₁ₐ and D₂ receptor binding sites, suggesting a potential multi-target profile. Furthermore, compound 1d was found to be a mixed 5-HT₁ₐ/5-HT₂ₐ ligand. arkat-usa.org These findings underscore the potential of the benzopyran scaffold in developing novel modulators of key neurotransmitter systems.

Table 2: Receptor Binding Affinity of Selected 3-Amino-3,4-dihydro-2H-1-benzopyran Analogues

| Compound | Receptor Affinity |

|---|---|

| 1f | Potent and selective 5-HT₂ₐ ligand |

| 2b | Potent and selective 5-HT₂ₐ ligand |

| 1g | High affinity for 5-HT₁ₐ and D₂ receptors |

| 1d | Mixed 5-HT₁ₐ/5-HT₂ₐ ligand |

This table is interactive. You can sort and filter the data.

Photosensitizing Activities

Chromone derivatives have been recognized for their photoactive properties, meaning they can undergo chemical changes upon exposure to light. arkat-usa.org This characteristic makes them of interest for applications in photochemistry and materials science, such as in the development of photosensitive organic systems for photonic devices. arkat-usa.orgumich.edu

Specifically, derivatives of 2-furyl-3-acetylchromones have been studied for their potential use in irreversible photoluminescent media. arkat-usa.org When irradiated with UV light, these chromones undergo transformations to form products that exhibit photoluminescence, a property that can be harnessed for optical information storage. arkat-usa.orgumich.edu

The photochemical behavior of these chromones, including their absorption and fluorescence properties, has been investigated both in solution and when incorporated into polymeric matrices. arkat-usa.org The introduction of these chromone derivatives into a polymer matrix, such as poly(methyl methacrylate) (PMMA), has been shown to significantly enhance the intensity of the photoinduced fluorescence. arkat-usa.org While specific data on the photosensitizing activities of 3-Amino-2-chloro-4H-1-benzopyran-4-one is not available, the known photoactive nature of the broader chromone class suggests this as a potential area for future investigation.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzopyran 4 Ones

The Critical Influence of Substituents on Biological Potency and Selectivity

The biological activity of benzopyran-4-one derivatives can be dramatically altered by the addition or modification of chemical groups, known as substituents, at various positions on the core scaffold. Understanding the impact of these substituents is paramount for designing new and more effective therapeutic agents.

The Defining Roles of Amino and Halogen Substitutions

The presence and positioning of amino and halogen groups on the benzopyran-4-one framework are critical determinants of biological activity. For instance, a series of 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives demonstrated significant anti-inflammatory and analgesic properties. nih.gov Notably, certain compounds within this series also exhibited antimicrobial activity against various bacteria and fungi. nih.gov The position of the amino group is crucial; for example, 3-amino and 3-aminomethyl derivatives of 3,4-dihydro-2H-1-benzopyran have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors, suggesting their potential in treating neurological disorders. nih.gov

Halogen substitutions, such as chlorine, bromine, or fluorine, can significantly enhance the anticancer activities of benzofuran (B130515) derivatives, a class of compounds related to benzopyran-4-ones. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the molecule to its biological target. nih.gov For example, the substitution of a chlorine atom at the C8 position of pyrano[4,3-b] nih.govbenzopyranone was found to increase its inhibitory activity toward monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov The position of the halogen is a critical factor, as demonstrated by the differing anti-mycobacterial activities of compounds with chlorine at the 2-position versus the 4-position of a benzene (B151609) ring. nih.gov

Expanding the Chemical Space: The Impact of Other Substituents

Beyond amino and halogen groups, a wide array of other substituents can be employed to fine-tune the biological properties of benzopyran-4-ones. These include methoxy (B1213986), alkyl, ester, aryl, and heterocyclic moieties.

The presence of a methoxy group has been shown to be beneficial in certain contexts. For instance, 7-methoxy benzopyran-4-one derivatives have reported cytotoxic effects in several cancer cell lines. mdpi.com Similarly, the addition of a butoxy group at the C3 position of pyrano[4,3-b] nih.govbenzopyranone enhanced its MAO-B inhibitory activity. nih.gov

The introduction of aryl groups can also lead to potent biological activity. For example, 2-aryl-1-benzopyran-4-one derivatives have shown promise as anti-inflammatory and analgesic agents. nih.gov The fusion of heterocyclic rings to the benzopyran-4-one core has led to the development of compounds with diverse pharmacological profiles, including antimicrobial and anticancer activities. mdpi.comresearchgate.net For example, benzopyran-4-one-isoxazole hybrid compounds have displayed significant antiproliferative activities against various cancer cell lines. mdpi.com

The following table summarizes the influence of various substituents on the biological activity of benzopyran-4-one derivatives based on a selection of studies.

| Substituent | Position | Biological Activity | Reference |

| Amino (and aminomethyl) | 3, 6 | Anti-inflammatory, Analgesic, Antimicrobial, Serotonin/Dopamine Receptor Affinity | nih.govnih.gov |

| Halogen (Cl, Br, F) | 2, 8 | Anticancer, Anti-mycobacterial, MAO-B Inhibition | nih.govnih.govnih.gov |

| Methoxy | 7 | Cytotoxic (Anticancer) | mdpi.com |

| Butoxy | 3 | MAO-B Inhibition | nih.gov |

| Aryl | 2 | Anti-inflammatory, Analgesic | nih.gov |

| Heterocyclic (e.g., Isoxazole (B147169), Pyrazole (B372694), Imidazole) | 3 | Antiproliferative (Anticancer) | mdpi.comresearchgate.net |

Illuminating Structure-Activity Relationships with Computational Chemistry

Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex structure-activity relationships (SAR) of benzopyran-4-ones. These methods provide insights into the electronic properties, reactivity, and binding interactions of these molecules, thereby guiding the rational design of more potent and selective compounds.

Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.govmpg.de By providing a detailed picture of electron distribution, DFT helps in understanding the reactivity and stability of benzopyran-4-one derivatives. For example, DFT calculations can be used to optimize the geometry of a molecule and to analyze its frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). rsc.orgnih.gov The energy and shape of these orbitals are crucial for predicting how a molecule will interact with its biological target. DFT studies have been successfully applied to understand the electronic properties of various heterocyclic compounds, providing insights that correlate with their observed biological activities. rsc.org

Predicting Binding Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific target protein. This method is instrumental in understanding the interactions that drive the biological activity of benzopyran-4-one derivatives against various targets, including:

TNF-α: Molecular docking has been used to study the binding of benzopyran-4-one derivatives to Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. These studies help in designing compounds with improved anti-inflammatory activity. researchgate.net

Aromatase: Aromatase is an enzyme involved in estrogen biosynthesis and is a target for breast cancer therapy. Molecular docking can predict how benzopyran-4-one derivatives bind to the active site of aromatase, aiding in the development of new anticancer agents.

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication and is a validated target for antibacterial drugs. Docking studies have been employed to identify natural compounds, including those with a benzopyran-like scaffold, that can inhibit this enzyme. nih.gov

PPARγ: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor involved in regulating glucose and lipid metabolism, making it a target for anti-diabetic drugs. Molecular docking can elucidate the binding modes of benzopyran-4-one derivatives to PPARγ.

The results of molecular docking studies, often expressed as a binding affinity or docking score, provide a rational basis for selecting promising compounds for further synthesis and biological evaluation. tandfonline.comresearchgate.net

Quantifying the Relationship: QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govatlantis-press.comphyschemres.org By identifying key molecular descriptors (physicochemical properties) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.govnih.gov

For benzopyran-4-one derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes and receptors. nih.gov These models typically use a range of descriptors, including those related to hydrophobicity, electronic properties, and steric factors. nih.gov The predictive power of a QSAR model is crucial for its utility in drug design, and it is often validated using both internal and external test sets of compounds. nih.govphyschemres.org Successful QSAR models can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

The following table provides an overview of the computational methods and their applications in the study of benzopyran-4-ones.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Understanding of molecular stability, reactivity, and orbital interactions. nih.govrsc.org |

| Molecular Docking | Ligand-target interaction analysis | Prediction of binding modes and affinities to targets like TNF-α, Aromatase, DNA Gyrase, and PPARγ. researchgate.netnih.govtandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Identification of key molecular descriptors that govern potency and selectivity. nih.govnih.govphyschemres.org |

Correlations between Lipophilicity and Biological Activity (e.g., Antitumor Activity)

In the context of antitumor activity, a well-calibrated lipophilicity is essential for a compound to effectively reach its site of action within cancer cells. Research on various heterocyclic compounds, including those with structures analogous to benzopyran-4-ones, indicates that compounds with moderate lipophilicity often exhibit better absorption and distribution. mdpi.com For instance, studies on quinazolinone derivatives, which share a heterocyclic scaffold, have shown that lipophilic groups at specific positions can enhance cytotoxic activities. nih.gov

The structure-activity relationship of benzopyran-4-one-isoxazole hybrids has been evaluated to understand the impact of various substituents on their antiproliferative effects. nih.gov The findings from these studies underscore the importance of the substitution pattern on the benzopyran-4-one ring system in modulating biological activity. For example, the presence and position of methoxy groups have been shown to influence the cytotoxicity of these compounds against different cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Benzopyran-4-one Derivatives

Data sourced from a study on benzopyran-4-one-isoxazole hybrid compounds, illustrating how substitutions on the benzopyran-4-one ring affect antiproliferative activity. nih.gov

Rational Design of Novel Benzopyranone-Based Bioactive Compounds

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. nih.gov This process often involves computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the biological activity of newly designed compounds. nih.govd-nb.info The benzopyran-4-one scaffold serves as a versatile template for the design of new therapeutic agents due to its wide range of pharmacological properties, including anticancer and anti-inflammatory effects. nih.govnih.gov

Rational drug design strategies for benzopyran-4-ones focus on modifying the core structure to enhance potency and selectivity for a specific biological target. For example, in the development of inhibitors for the Hypoxia Inducible Factor-1 (HIF-1) pathway, a recognized target in cancer therapy, a library of over 100 benzopyran analogs was synthesized and screened. nih.gov This systematic approach led to the identification of compounds with significant inhibitory activity. nih.gov

Studies have shown that modifications to different parts of the benzopyran structure, such as the A, B, and C rings, can have a profound impact on biological activity. For instance, the removal of a methoxy group from the C ring of a lead compound resulted in minimal loss of activity, indicating that this position could be modified to fine-tune the compound's properties. nih.gov Conversely, other modifications, such as altering the substituents on the A and B rings, led to significant changes in potency, highlighting the intricate SAR of this class of compounds. nih.gov

Table 2: Structure-Activity Relationship of Benzopyran-based HIF-1 Inhibitors

Data illustrates how rational modifications to the benzopyran scaffold affect the inhibition of the HIF-1 pathway. nih.gov

The ultimate goal of these rational design approaches is to develop lead compounds with optimized efficacy and safety profiles for further preclinical and clinical investigation.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Amino 2 Chloro 4h 1 Benzopyran 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-amino-2-chloro-4H-1-benzopyran-4-one and its analogs. Through various NMR experiments, including ¹H-NMR, ¹³C-NMR, and 2D-NMR, a complete picture of the proton and carbon framework, as well as their connectivity, can be established.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information about the chemical environment of protons within a molecule. For derivatives of this compound, the aromatic protons on the benzopyran ring system typically appear as a series of multiplets in the downfield region of the spectrum. For instance, in a related compound, 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, the aromatic protons H-5, H-6, H-7, and H-8 are observed at distinct chemical shifts. The H-5 proton appears as a doublet at 7.02 ppm, H-7 as a multiplet centered at 7.11 ppm, H-6 as a doublet of doublets of doublets at 7.51 ppm, and H-8 as a doublet of doublets at 7.96 ppm. mdpi.com The protons of the amino group (NH₂) typically resonate at around 6.81 ppm. mdpi.com In other substituted 4H-pyran derivatives, the proton at position 4 of the pyran ring can have a chemical shift in the region of δ = 4.30-5.03 ppm, often appearing as a singlet. sciforum.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Compound |

| NH₂ | 6.81 | s | 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one |

| H-5 | 7.02 | d | 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one |

| H-7 | 7.11 | m | 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one |

| H-6 | 7.51 | ddd | 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one |

| H-8 | 7.96 | dd | 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one |

| H-4 | 4.30-5.03 | s | Substituted 4H-pyrans |

Table created based on data from multiple sources. mdpi.comsciforum.net

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon of the lactone group in benzopyran derivatives is a key diagnostic signal, typically appearing significantly downfield. For example, in 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, the ¹³C-NMR spectrum shows a total of 13 distinct signals, confirming the molecular structure. mdpi.com In a series of 2-amino-4H-pyran-3-carbonitriles, the carboxyl group of the ester had a chemical shift in the range of δ = 165.31-165.92 ppm. sciforum.net The nitrile group at position 5 showed a chemical shift in the region of δ = 119.42-120.19 ppm. sciforum.net

| Carbon | Chemical Shift (δ, ppm) | Compound Class |

| C=O (ester) | 165.31-165.92 | 2-amino-4H-pyran-3-carbonitriles |

| C≡N | 119.42-120.19 | 2-amino-4H-pyran-3-carbonitriles |

| C-2 | 158.98 | 2-amino-4-(2-chlorophenyl)-4H-pyran derivative |

| C-3 | 106.47 | 2-amino-4-(2-chlorophenyl)-4H-pyran derivative |

| C-4 | 35.79 | 2-amino-4-(2-chlorophenyl)-4H-pyran derivative |

| C-5 | 56.58 | 2-amino-4-(2-chlorophenyl)-4H-pyran derivative |

| C-6 | 158.32 | 2-amino-4-(2-chlorophenyl)-4H-pyran derivative |

Table created based on data from multiple sources. sciforum.net

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for definitively assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the spin system. sdsu.eduresearchgate.net This is particularly useful for tracing the connectivity of the aromatic protons on the benzopyran ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This allows for the direct assignment of a proton's chemical shift to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net This long-range correlation is invaluable for piecing together the entire molecular structure, for example, by connecting the amino group protons to the C-3 carbon or the aromatic protons to the quaternary carbons of the benzopyran core.

The application of these 2D NMR experiments provides a robust and unambiguous structural confirmation of this compound and its derivatives. science.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the analysis of this compound and its derivatives, characteristic absorption bands are observed that confirm the presence of specific structural features.

For a related compound, 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, the IR spectrum displays two distinct absorption bands at 3479 and 3288 cm⁻¹, which are assigned to the symmetric and asymmetric N-H stretching vibrations of the primary amine group. mdpi.com A strong absorption band at 1734 cm⁻¹ corresponds to the C=O stretching vibration of the lactone group. mdpi.com Additionally, C-O and C(sp²)-N stretching vibrations appear at 1270 and 1297 cm⁻¹, respectively. mdpi.com While a specific spectrum for this compound is not detailed, analogous compounds exhibit characteristic peaks. For instance, 3-amino-2-chloropyridine (B31603) shows IR absorption bands that can be used for its identification. nist.gov

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H (Primary Amine) | Stretching | 3479 and 3288 |

| C=O (Lactone) | Stretching | 1734 |

| C-O | Stretching | 1270 |

| C(sp²)-N | Stretching | 1297 |

Table created based on data from a study on a related benzopyran derivative. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, EI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular formula is C₉H₆ClNO₂, corresponding to a molecular weight of 195.60 g/mol . evitachem.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Electron Ionization Mass Spectrometry (EI-MS) would induce fragmentation of the molecule, and the resulting fragmentation pattern would provide valuable structural information, helping to confirm the connectivity of the atoms. The structures of new compounds are often established by a combination of HRMS and NMR spectroscopy. science.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophoric system.

| Compound | λ_max (nm) | Solvent |

| 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one | Visible absorption (yellow color) | Methanol |

Table created based on qualitative observations from a study on a related benzopyran derivative. mdpi.com

X-ray Crystallography for Solid-State Structure Determination (e.g., SHELX, ORTEP)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For derivatives of this compound, single-crystal X-ray diffraction is the gold standard for structural elucidation.

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. Sophisticated software programs are then used to process this data and solve the crystal structure.

Programs like SHELX are widely used for the solution and refinement of crystal structures from diffraction data. The structural solution provides the initial positions of the atoms, which are then refined to best fit the experimental data. The refinement process optimizes parameters such as atomic coordinates and thermal displacement parameters, resulting in a highly accurate molecular model.

Once the structure is solved and refined, visualization tools such as the Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP) are employed to generate graphical representations of the molecule. These plots depict atoms as thermal ellipsoids, with their size and shape indicating the degree of thermal vibration in the crystal lattice. Such visualizations are invaluable for interpreting the molecular geometry and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not publicly available, the analysis of related structures, such as 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile, provides insight into the expected structural features and the type of data obtained. nih.govnih.gov For instance, the analysis would confirm the planarity of the benzopyran ring system and the orientation of the amino and chloro substituents.

Table 1: Representative Crystallographic Data for a Benzopyran Derivative

| Parameter | Value |

| Empirical Formula | C₂₀H₁₃ClN₂O |

| Formula Weight | 332.77 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.056 (7) |

| b (Å) | 6.172 (3) |

| c (Å) | 12.751 (6) |

| β (°) | 99.641 (17) |

| Volume (ų) | 780.2 (8) |

| Z | 2 |

| R-factor (%) | 2.8 |

Note: The data presented is for a related compound, 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile, and serves as an illustrative example of the crystallographic data that would be obtained for this compound. nih.gov

Elemental Analysis for Composition Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the identity and purity of a newly synthesized compound.

For this compound, with a molecular formula of C₉H₆ClNO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen. The experimental values are typically obtained using an automated elemental analyzer, which combusts a small, precisely weighed sample of the compound. The resulting combustion products (e.g., CO₂, H₂O, N₂) are then quantitatively measured.

A close agreement between the experimentally found percentages and the calculated theoretical percentages provides strong evidence for the compound's proposed molecular formula and its purity. researchgate.net

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 55.27 | Value |

| Hydrogen (H) | 3.09 | Value |

| Chlorine (Cl) | 18.12 | Value |

| Nitrogen (N) | 7.16 | Value |

| Oxygen (O) | 16.36 | Value |

Thin Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique widely used in organic synthesis to assess the purity of a compound and to monitor the progress of a chemical reaction. ifsc.edu.br It operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents).

In the context of this compound, TLC can be employed at various stages of its synthesis and purification. By spotting a small amount of the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized. The separation of these components into distinct spots allows for a qualitative assessment of the reaction's progress.

The purity of the final isolated product can also be evaluated using TLC. A pure compound should ideally appear as a single spot on the TLC plate. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. Comparing the Rf value of the synthesized compound to that of a known standard can further confirm its identity.

The choice of the eluent (mobile phase) is critical for achieving good separation. A systematic variation of solvent polarity, often using mixtures of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is typically performed to find the optimal conditions.

Table 3: Example of TLC for Reaction Monitoring

| Compound | Rf Value | Solvent System | Visualization |

| Starting Material A | 0.8 | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) |

| Intermediate B | 0.5 | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) |

| This compound | 0.3 | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) |

Note: The Rf values are illustrative and depend on the specific TLC plate, solvent system, and experimental conditions.

Potential Applications in Agrochemical Research for Benzopyranone Derivatives

Development of Novel Pesticides and Crop Protection Agents

The discovery of new pesticides is a critical component of modern agriculture, essential for safeguarding crop yields and ensuring food security. nih.gov Benzopyranone derivatives have emerged as a significant class of compounds in the search for new and effective crop protection agents. nih.govrsc.org The structural diversity of benzopyranones allows for the synthesis of large libraries of compounds, which can be screened for various pesticidal activities. rsc.org

Natural benzopyran compounds, such as osthole (B1677514) and coumarin (B35378), have served as inspirational scaffolds for the development of new pesticides. nih.gov For instance, structural modifications of osthole have led to derivatives with enhanced insecticidal properties. researchgate.net The strategy of using natural product skeletons as a foundation for synthetic chemistry is a powerful tool in agrochemical research, often yielding compounds with favorable biological and environmental profiles. nih.gov

The broad biological activity of benzopyranones extends to antiviral, antibacterial, nematicidal, and acaricidal effects, making them versatile candidates for comprehensive crop protection strategies. nih.gov The development of pesticides based on these derivatives often involves creating compounds that target specific biological pathways in pests, which can lead to more effective and selective action. nih.gov For example, some derivatives have been shown to inhibit enzymes crucial for pest survival, such as acetylcholinesterase (AChE). researchgate.net The continuous exploration of structure-activity relationships (SAR) within the benzopyranone class is crucial for optimizing their pesticidal efficacy and advancing the development of next-generation crop protection agents. nih.gov

Fungicidal Activities against Phytopathogenic Fungi

Phytopathogenic fungi represent a major threat to global agricultural productivity, causing significant crop losses annually. nih.govnih.gov The development of novel fungicides is therefore a key priority in agrochemical research. researchgate.net Benzopyranone derivatives, particularly those based on the coumarin skeleton, have demonstrated significant potential as antifungal agents against a range of plant pathogens. researchgate.netmdpi.com

A series of 4-amino coumarin derivatives were designed as succinate (B1194679) dehydrogenase inhibitors (SDHIs) and showed broad-spectrum antifungal activity against four major plant pathogenic fungi: Alternaria alternata, Alternaria solani, Fusarium oxysporum, and Botrytis cinerea. mdpi.com The results indicated that the antifungal activity was generally more potent against A. solani and A. alternata than against F. oxysporum and B. cinerea. mdpi.com

Notably, specific derivatives displayed excellent activity. For example, one compound (3n) showed significant efficacy against Alternaria alternata and Alternaria solani, with EC₅₀ values of 96.7 µg/mL and 107.4 µg/mL, respectively. mdpi.com Another derivative (4e) was also highly effective, with EC₅₀ values of 92.1 µg/mL against A. alternata and 144.5 µg/mL against A. solani. mdpi.com These findings highlight the potential of these coumarin-based compounds as lead structures for new fungicides. mdpi.com

Furthermore, other studies on benzopyran derivatives have confirmed their fungicidal properties. For instance, certain synthesized benzopyran derivatives were screened for their in vitro antifungal activity and showed inhibitory effects against various fungal species. The ability of these compounds to inhibit mycelial growth is a key indicator of their potential as effective fungicides for crop protection. mdpi.com The control of phytopathogenic fungi is a complex challenge, and the exploration of new chemical classes like benzopyranones is vital for developing sustainable solutions. nih.govresearchgate.netgoogle.comresearchgate.net

Table 1: Fungicidal Activity of Selected 4-Amino Coumarin Derivatives

| Compound | Target Fungus | EC₅₀ (µg/mL) |

|---|---|---|

| 3n | Alternaria alternata | 96.7 |

| Alternaria solani | 107.4 | |

| 4e | Alternaria alternata | 92.1 |

| Alternaria solani | 144.5 |

Source: mdpi.com

Herbicidal and Insecticidal Potential of Benzopyranones

In addition to their fungicidal properties, benzopyranone derivatives have shown promise as both herbicides and insecticides. nih.gov The control of weeds and insect pests is fundamental to modern agriculture, and new active ingredients are constantly needed to manage resistance and improve environmental safety. nih.govnih.gov

Herbicidal Potential:

Research has demonstrated the herbicidal activity of compounds derived from the pyran-dione skeleton, which is structurally related to benzopyranones. A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were synthesized and tested for their herbicidal effects. mdpi.comresearchgate.net Many of these compounds exhibited good pre-emergence herbicidal activity against a variety of broadleaf and grassy weeds. mdpi.com

One particular derivative, APD-II-15, showed greater than 60% inhibition of several weed species at a low application rate of 187.5 g ha⁻¹. mdpi.com The weeds controlled by this compound include Abutilon theophrasti, Amaranthus retroflexus, and Echinochloa crus-galli. mdpi.com Importantly, this compound also demonstrated good crop safety for wheat, soybean, millet, and sorghum at higher dosages. mdpi.com Such selectivity is a highly desirable trait in a herbicide. The development of herbicides based on novel chemical scaffolds like benzoylpyrazoles is also an active area of research. google.comgoogle.com

Table 2: Pre-emergence Herbicidal Activity of Derivative APD-II-15 at 187.5 g ha⁻¹

| Weed Species | Common Name | Inhibition (%) |

|---|---|---|

| Abutilon theophrasti | Velvetleaf | >60 |

| Amaranthus retroflexus | Redroot Pigweed | >60 |

| Echinochloa crus-galli | Barnyard Grass | >60 |

| Eragrostis curvula | Weeping Lovegrass | >60 |

| Avena fatua | Wild Oat | >60 |

| Cyperus difformis | Smallflower Umbrella Sedge | >60 |

| Chenopodium album | Lamb's Quarters | >60 |

| Ixeris denticulata | Toothed Ixora | >60 |

| Plantago asiatica | Chinese Plantain | >60 |

| Capsella bursa-pastoris | Shepherd's Purse | >60 |

| Flaveria bidentis | Straggler Daisy | >60 |

Source: mdpi.com

Insecticidal Potential:

The insecticidal properties of benzopyranone derivatives have also been investigated, often drawing inspiration from natural compounds like osthole, a coumarin derivative. nih.govresearchgate.net A study on osthole-derived N-benzoylthioureas revealed potent and broad-spectrum insecticidal activity against several major agricultural pests. researchgate.net

For example, derivative B23 showed a more potent aphicidal effect on the green peach aphid (Myzus persicae) than the commercial insecticide rotenone, with an LD₅₀ value of 0.017 µ g/larva compared to rotenone's 0.024 µ g/larva . researchgate.net This same compound, along with others in the series (B19, B20, B25), also demonstrated significant larvicidal activity against the diamondback moth (Plutella xylostella), with LC₅₀ values superior to that of rotenone. researchgate.net These findings underscore the potential of chemically modified natural benzopyranones to serve as leads for developing new, effective, and potentially eco-friendly insecticides for crop protection. researchgate.net

Table 3: Insecticidal Activity of Osthole-Derived N-Benzoylthioureas

| Compound | Pest Species | Activity Type | Value |

|---|---|---|---|

| B22 | Myzus persicae | LD₅₀ | 0.015 µg/larva |

| B23 | Myzus persicae | LD₅₀ | 0.017 µg/larva |

| B25 | Myzus persicae | LD₅₀ | 0.019 µg/larva |

| Rotenone | Myzus persicae | LD₅₀ | 0.024 µg/larva |

| B19 | Plutella xylostella | LC₅₀ | 0.22 mg/mL |

| B20 | Plutella xylostella | LC₅₀ | 0.26 mg/mL |

| B23 | Plutella xylostella | LC₅₀ | 0.15 mg/mL |

| B25 | Plutella xylostella | LC₅₀ | 0.30 mg/mL |

| Rotenone | Plutella xylostella | LC₅₀ | 0.37 mg/mL |

Source: researchgate.net

Q & A

Q. How can researchers address low solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.